molecular formula C18H19N3O2 B12888132 N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide CAS No. 131862-20-9

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide

Cat. No.: B12888132
CAS No.: 131862-20-9
M. Wt: 309.4 g/mol
InChI Key: DLMVVDUVGYXJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide typically involves the reaction of 2-phenyl-4-benzoxazolecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-aminoethanol: A related compound with similar structural features but different functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylaminoethyl side chain, used in various industrial applications.

    N,N-Dimethylaminoethyl chloride: A compound with a similar dimethylaminoethyl group, used as an intermediate in organic synthesis.

Uniqueness

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide is unique due to its combination of a benzoxazole ring and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

131862-20-9

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)20-18(23-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22)

InChI Key

DLMVVDUVGYXJMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.